(4-((3-Fluoro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-14-6-8-16(12-19(14)23)26-20-17-9-7-15(2)25-21(17)24-13-18(20)22(28)27-10-4-3-5-11-27/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZWMLVLJFJFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCC4)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Phenylamino Groups
Key Analog : 4-((4-Fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- Structural Difference: The phenylamino group here has a 4-fluoro-3-methyl substitution versus the 3-fluoro-4-methyl configuration in the target compound.
- Impact : Fluorine position affects electronic properties and steric interactions. The 3-fluoro-4-methyl arrangement in the target compound may improve binding affinity to hydrophobic enzyme pockets compared to the analog .
Other Derivatives :
- Compound 2c (7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one): Features a morpholinomethyl group at position 3, enhancing water solubility but reducing lipophilicity compared to the piperidinyl methanone group .
- Compound 2e (Sulfonamide-substituted derivative): Incorporates a sulfonamide group , which may confer stronger hydrogen-bonding capacity but lower metabolic stability .
Modifications in the Piperidine Ring
Data Tables
Table 1: Structural and Functional Comparison of Selected 1,8-Naphthyridine Derivatives
Critical Notes and Limitations
Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Substituent Sensitivity: Minor changes (e.g., fluorine position) significantly alter binding and pharmacokinetics, necessitating empirical validation .
Synthetic Challenges : Piperidine-containing derivatives may require multi-step purification, as seen in ’s protocols .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-((3-Fluoro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(piperidin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodology : Optimized synthesis involves sequential nucleophilic substitution and coupling reactions. For example, describes a similar 1,8-naphthyridine derivative synthesized via refluxing in N,N-dimethylformamide (DMF) with POCl₃, followed by nucleophilic addition of substituted amines. Key variables include temperature control (80–100°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products like unreacted intermediates .
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) improves purity to >95%. highlights that rigorous washing steps (e.g., saturated NaHCO₃ and brine) are critical for removing acidic byproducts .
Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?
- Characterization Protocol :
- Melting Point : Determined via capillary tube method (e.g., 180–185°C range) .
- Spectroscopy :
- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃): Aromatic protons (δ 7.2–8.5 ppm), piperidinyl methanone (δ 2.5–3.5 ppm), and methyl groups (δ 1.8–2.2 ppm) confirm substitution patterns .
- IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–H (3300–3500 cm⁻¹) bonds verify functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 434.2) .
Q. What preliminary biological activity data exist for this compound?
- Inhibitory Screening : notes structurally related 1,8-naphthyridines exhibit kinase inhibitory activity (e.g., Pfmrk inhibitors) via ATP-binding pocket interactions. Initial assays (IC₅₀ values) should use recombinant enzymes (e.g., CDK2 or Aurora kinases) with ATP-competitive ELISA protocols .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations assess selectivity .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity for specific kinase targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., PDB: 2J6F for CDK2). Focus on piperidinyl methanone’s role in hydrophobic pocket occupancy .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency. For example, demonstrates nitro-group positioning on phenyl rings alters activity by 3–5-fold .
- Validation : Synthesize analogs (e.g., replacing 3-fluoro-4-methylphenyl with nitrophenyl) and compare experimental vs. predicted IC₅₀ values .
Q. What experimental strategies resolve contradictions in solubility and stability data across studies?
- Contradiction Analysis : Discrepancies may arise from polymorphic forms or solvent impurities.
- Polymorph Screening : Use differential scanning calorimetry (DSC) and X-ray crystallography ( ) to identify stable crystalline forms .
- Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH, UV light) and monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA). recommends Chromolith columns for high-resolution separation of degradation products .
Q. How does the fluorine substituent influence metabolic stability, and what isotopic labeling strategies can track in vivo metabolites?
- Metabolic Studies :
- Microsomal Assays : Incubate with rat liver microsomes (1 mg/mL protein, NADPH regeneration system). LC-MS/MS identifies hydroxylated or demethylated metabolites .
- ¹⁹F NMR : Fluorine’s high NMR sensitivity enables real-time tracking of metabolic pathways without isotopic labeling .
Q. What are the critical pitfalls in scaling up synthesis, and how can they be mitigated?
- Scale-Up Challenges :
- Exothermic Reactions : POCl₃-mediated reactions () require jacketed reactors with controlled cooling to prevent thermal runaway .
- Safety : emphasizes handling chlorinated solvents (e.g., dichloromethane) under fume hoods with PPE (nitrile gloves, face shields) .
- Process Optimization : Switch from batch to flow chemistry for hazardous steps (e.g., nitration in ) to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
